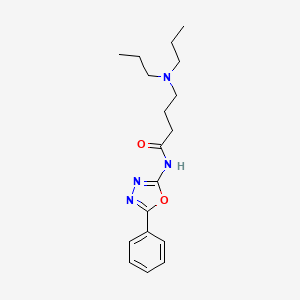
4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a dipropylamino group and a phenyl-substituted oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring .
-
Introduction of the Dipropylamino Group: : The dipropylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated precursor with dipropylamine under suitable conditions can result in the formation of the dipropylamino-substituted intermediate .
-
Coupling Reaction: : The final step involves the coupling of the oxadiazole ring with the dipropylamino-substituted intermediate. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides or other oxidized derivatives .
-
Reduction: : Reduction reactions can target the oxadiazole ring or the amide bond, resulting in the formation of reduced intermediates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
科学的研究の応用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties .
-
Biology: : The biological activity of oxadiazole derivatives, including antimicrobial, antifungal, and anticancer properties, makes this compound a valuable candidate for biological studies .
-
Medicine: : The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases .
-
Industry: : The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Binding to Enzymes: : The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
-
Interaction with Receptors: : The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
-
DNA Intercalation: : The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
-
5-Phenyl-1,3,4-oxadiazole-2-amine: : This compound shares the oxadiazole ring and phenyl group but lacks the dipropylamino and butanamide moieties.
-
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: : Similar in structure but with a carboxylic acid group instead of the dipropylamino and butanamide groups.
Uniqueness
4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide is unique due to the presence of both the dipropylamino group and the butanamide moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
89758-26-9 |
|---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
4-(dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-12-22(13-4-2)14-8-11-16(23)19-18-21-20-17(24-18)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,19,21,23) |
InChIキー |
WVOWWGUKHMPQPT-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


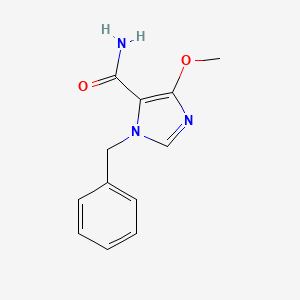
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
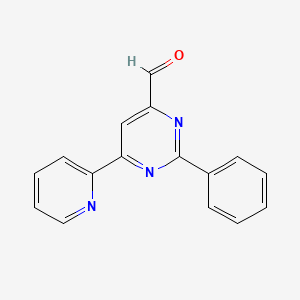
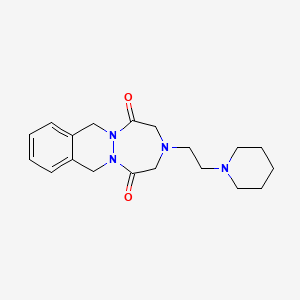

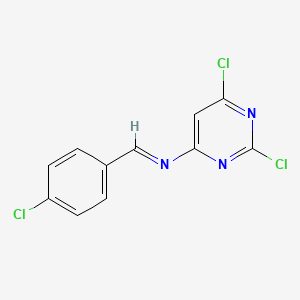
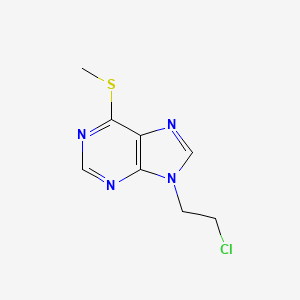
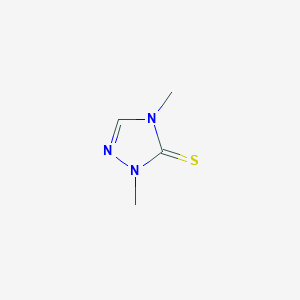
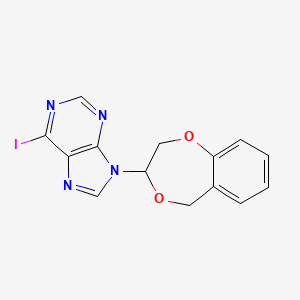




![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
